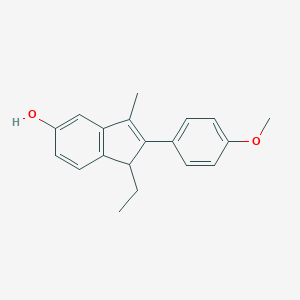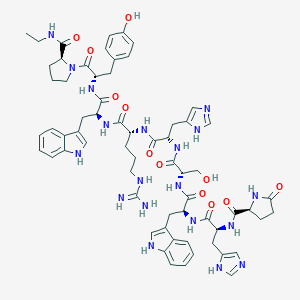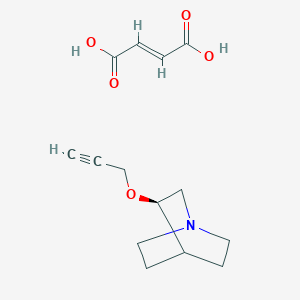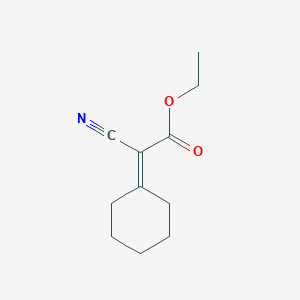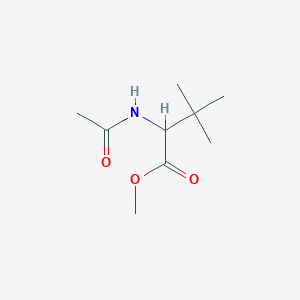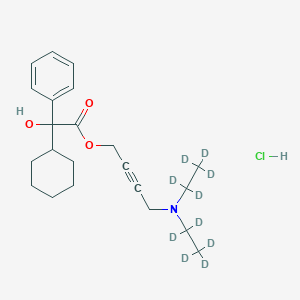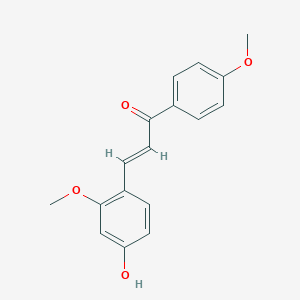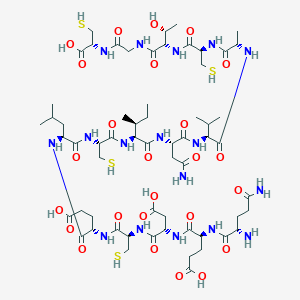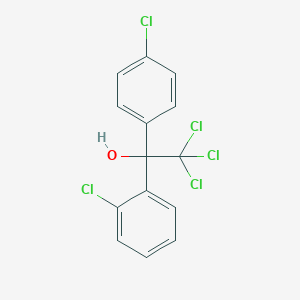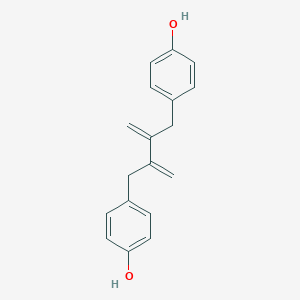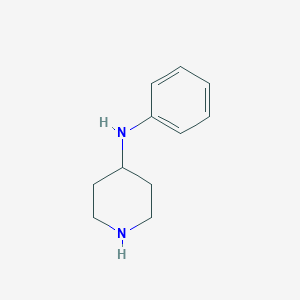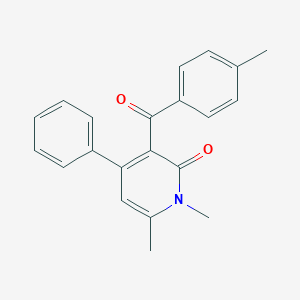
2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- is a chemical compound that has shown significant potential in scientific research applications. It is a member of the pyridinone family of compounds, which have been widely studied for their diverse biological activities.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are critical for cancer cell survival and proliferation. Further research is needed to fully elucidate the compound's mechanism of action.
生化学的および生理学的効果
In addition to its potential anti-cancer properties, 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- has also been shown to exhibit other biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory, antioxidant, and neuroprotective properties, making it a potentially useful therapeutic agent for a variety of conditions.
実験室実験の利点と制限
One of the major advantages of 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research involving 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl-. One area of interest is the development of new derivatives and analogs of the compound, which may exhibit improved anti-cancer activity or other beneficial properties. Additionally, further research is needed to fully elucidate the compound's mechanism of action and to identify potential drug targets for therapeutic intervention. Finally, clinical trials will be needed to determine the safety and efficacy of the compound in human patients.
合成法
The synthesis of 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- can be achieved through a multi-step process involving the reaction of various starting materials. One of the most common methods involves the reaction of 4-methylbenzoyl chloride with 2-amino-5,6-dimethylpyridine, followed by further modifications to yield the final product.
科学的研究の応用
2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research involves its use as a potential anti-cancer agent. Studies have shown that the compound exhibits significant cytotoxicity against a variety of cancer cell lines, making it a promising candidate for further investigation.
特性
CAS番号 |
143572-55-8 |
|---|---|
製品名 |
2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- |
分子式 |
C21H19NO2 |
分子量 |
317.4 g/mol |
IUPAC名 |
1,6-dimethyl-3-(4-methylbenzoyl)-4-phenylpyridin-2-one |
InChI |
InChI=1S/C21H19NO2/c1-14-9-11-17(12-10-14)20(23)19-18(16-7-5-4-6-8-16)13-15(2)22(3)21(19)24/h4-13H,1-3H3 |
InChIキー |
NENATYDAFDTMOB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(N(C2=O)C)C)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(N(C2=O)C)C)C3=CC=CC=C3 |
その他のCAS番号 |
143572-55-8 |
同義語 |
1,6-Dimethyl-3-(4-methylbenzoyl)-4-phenyl-2(1H)-pyridinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



